BP-1-102 - 1334493-07-0

BP-1-102

Catalog Number: EVT-287734
CAS Number: 1334493-07-0
Molecular Formula: C29H27F5N2O6S
Molecular Weight: 626.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BP-1-102 (BP-1-102) is a synthetic small molecule belonging to the salicylic acid-based class of compounds. [, , ] It has been primarily investigated in preclinical studies for its potential anti-cancer properties. [, , , , , , , , , , , , , , , , , ] BP-1-102 functions by directly interacting with proteins and modulating specific intracellular signaling pathways. [, , , , , , , , , , , , , , , , , ]

Synthesis Analysis

While the exact details of the original synthesis of BP-1-102 haven't been explicitly detailed in the provided papers, it's mentioned as a structural analog of S3I-201.1066, developed through molecular modeling and structure-activity relationship studies. [, , , ] Researchers have further explored modifications to the hydrophobic fragments of BP-1-102, aiming to enhance its interaction with the target protein. [] These modifications involved synthesizing analogs with variations in the linker regions and hydrophobic substituents. [, ]

Molecular Structure Analysis

BP-1-102 contains a central N-methylglycinamide scaffold linked to three key structural components: a pentafluorophenyl group, a cyclohexylbenzene group, and a salicylic acid moiety. [, , ] The presence of two bulky hydrophobic substituents, specifically the pentafluorophenyl and the cyclohexylbenzene, is crucial for its biological activity and interaction with its protein target. []

Mechanism of Action

BP-1-102 functions primarily by inhibiting Signal Transducer and Activator of Transcription 3 (STAT3). [, , , , , , , , , , , , , , , , , ] It does so by binding to the Src homology 2 (SH2) domain of STAT3, a region critical for protein dimerization and subsequent activation. [, , , , , , , , , , , ] This binding event disrupts the formation of active STAT3 dimers, thereby inhibiting STAT3-mediated gene transcription. [, , , , , , , , , , , ] It's been suggested that BP-1-102 mimics phosphotyrosine residues, competing for binding to the STAT3 SH2 domain. [, ] In addition to STAT3, BP-1-102 has shown inhibitory effects on STAT5, albeit with lower potency compared to STAT3. [, ]

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties like solubility, melting point, and LogP are not available in the provided literature, its oral bioavailability in preclinical models suggests favorable absorption and distribution characteristics. [, ] Further characterization of its physicochemical properties is necessary to gain a comprehensive understanding.

Applications
  • Oncology: The majority of research focuses on BP-1-102's anticancer properties, particularly in targeting STAT3 signaling pathways, which are often dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ]

    • Multiple Myeloma: BP-1-102 demonstrates significant anti-myeloma activity in preclinical models, inhibiting myeloma cell growth and inducing apoptosis, particularly in cells with high IL-6/STAT3 activity. []
    • Waldenström Macroglobulinemia: BP-1-102 shows promise in inhibiting the growth of Waldenström Macroglobulinemia cell lines by targeting both STAT3 and STAT5. []
    • Gastric Cancer: BP-1-102 inhibits cell proliferation, migration, and invasion in gastric cancer cell lines, suggesting potential as an antitumor agent. []
    • T-cell acute lymphoblastic leukemia: BP-1-102 effectively inhibits the proliferation and induces apoptosis in T-ALL cell lines by suppressing the JAK2/STAT3/c-Myc signaling pathway. []
    • Breast Cancer: BP-1-102 effectively inhibits the growth of human breast cancer xenografts in mice. [, , ]
    • Lung Cancer: BP-1-102 inhibits the growth of human lung cancer xenografts in mice. [, ]
    • Neuroblastoma: BP-1-102 effectively induces cell death in neuroblastoma cell lines. []
  • Renal Fibrosis: BP-1-102 shows promise in alleviating renal interstitial fibrosis in a mouse model, possibly by inhibiting the transition of monocytes into fibroblasts. []

  • Pituitary Adenoma: In vitro studies suggest that BP-1-102 inhibits the proliferation of mouse pituitary adenoma cells, indicating potential therapeutic value. []

  • Intracranial Aneurysms: Preclinical studies in mice show BP-1-102 can inhibit intracranial aneurysm formation and rupture, potentially by modulating inflammatory responses through the JAK/STAT3/NF‐κB pathway. [, ]

  • Sepsis: BP-1-102 shows promise in a mouse model of sepsis, highlighting its potential therapeutic value by targeting STAT3 phosphorylation (Tyr705) and regulating inflammation and coagulation. [, ]

Future Directions
  • Combination Therapies: Exploring BP-1-102's potential in combination with other anticancer agents or therapies could lead to enhanced efficacy and overcome resistance mechanisms. []
  • Mechanism of Action Refinement: While the primary mechanism of action involving STAT3 inhibition is well-established, further studies are needed to fully elucidate its interactions with other cellular targets and potential off-target effects. []

Properties

CAS Number

1334493-07-0

Product Name

4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C29H27F5N2O6S

Molecular Weight

626.59

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BP-1-102; BP1-102; BP 1-102; BP1102; BP-1102; BP 1102.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.